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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzoic acid

Cat. No.: B051838 Get Quote

An In-depth Technical Guide to 3-Methyl-4-nitrobenzoic Acid: Structure and Synthesis

Introduction
3-Methyl-4-nitrobenzoic acid is a high-value fine chemical intermediate crucial in the

synthesis of numerous important organic compounds.[1][2] Its applications are prominent in the

pharmaceutical industry, where it serves as a key building block for antihypertensive drugs like

telmisartan and certain medications for treating AIDS.[1][2][3] This technical guide provides a

comprehensive overview of its chemical structure, physicochemical properties, and detailed

synthesis methodologies, tailored for researchers, scientists, and professionals in drug

development.

Chemical Structure and Properties
3-Methyl-4-nitrobenzoic acid is an aromatic carboxylic acid characterized by a benzene ring

substituted with a methyl group, a nitro group, and a carboxylic acid group.[4][5] The methyl

and carboxyl groups are in a meta position relative to each other, while the nitro group is in the

para position with respect to the methyl group.

Chemical Structure:

IUPAC Name: 3-methyl-4-nitrobenzoic acid[5]

Synonyms: 4-Nitro-m-toluic acid[6][7]
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Molecular Formula: C₈H₇NO₄[6][7][8]

Molecular Weight: 181.15 g/mol [5][6][7][8]

CAS Number: 3113-71-1[6][7][8]

Physicochemical Properties:

Property Value Reference

Appearance Needles or off-white powder --INVALID-LINK--[5]

Molecular Weight 181.15 g/mol --INVALID-LINK--[6][7]

Melting Point 221-223 °C --INVALID-LINK--[5]

SMILES
CC1=C(C=CC(=C1)C(=O)O)--

INVALID-LINK--[O-]
--INVALID-LINK--[5]

InChI Key
XDTTUTIFWDAMIX-

UHFFFAOYSA-N
--INVALID-LINK--[6][7]

Synthesis Methodologies
The synthesis of 3-methyl-4-nitrobenzoic acid is primarily achieved through two main routes:

the oxidation of 2,4-dimethylnitrobenzene and the nitration of m-toluic acid. Various reagents

and catalytic systems have been developed to optimize yield and selectivity.

The primary methods for its synthesis include:

Oxidation of 2,4-dimethylnitrobenzene: This involves the selective oxidation of the methyl

group at the 4-position. Common oxidizing agents include potassium permanganate,

potassium dichromate, and nitric acid.[1][2] Catalytic air oxidation using systems like cobalt

acetate is also employed.[2][8]

Nitration of m-toluic acid: This electrophilic aromatic substitution reaction introduces a nitro

group onto the m-toluic acid ring.[3][9]
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Indirect Electrosynthesis: This method uses electrochemically generated chromium trioxide

to oxidize 2,4-dimethylnitrobenzene, offering a greener alternative with recyclable reagents.

[10]

Data Presentation: Comparison of Synthesis
Methods
The following table summarizes quantitative data from various reported synthesis methods.

Starting
Material

Method/Rea
gents

Key
Conditions

Yield (%) Purity (%) Reference

2,4-

Dimethylnitro

benzene

Dilute Nitric

Acid (30-

65%)

100-135°C,

0.8-1.2 MPa,

4-10h

- -

--INVALID-

LINK--[2],

[Vertex AI

Search][1]

2,4-

Dimethylnitro

benzene

Air, Cobalt

Acetate/Buta

none

85°C, 0.5

MPa

58%

(Conversion)
-

--INVALID-

LINK--[3]

2,4-

Dimethylnitro

benzene

Potassium

Permanganat

e, TBAB

95°C, 1h 41% -
--INVALID-

LINK--[11]

2,4-

Dimethylnitro

benzene

Chromium

Trioxide

(Indirect

Electrosynthe

sis)

Staged

Heating

65-86%

(Conversion)
-

--INVALID-

LINK--[10]

2,4-

Dimethylnitro

benzene

Photochemic

al Oxidation

(O₂,

Hematoporph

yrin)

30°C, 5h

79%

(Calculated

from mass)

96.7%
--INVALID-

LINK--[3]

m-Toluic Acid
Nitration

(HNO₃)
- - -

--INVALID-

LINK--[9]
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Note: Yields and conversion rates can vary significantly based on the specific reaction scale

and purification methods used.

Detailed Experimental Protocols
Protocol 1: Synthesis via Nitric Acid Oxidation of 2,4-
Dimethylnitrobenzene
This protocol is based on a common industrial method involving direct oxidation with dilute

nitric acid.[1][2]

Materials:

2,4-Dimethylnitrobenzene

Dilute Nitric Acid (30-65%)

10% Sodium Carbonate Solution

Xylene

Activated Carbon

40% Dilute Nitric Acid

Procedure:

Reaction Setup: Charge a high-pressure reaction kettle with 2,4-dimethylnitrobenzene and

30-65% dilute nitric acid. The typical molar ratio of 2,4-dimethylnitrobenzene to nitric acid is

between 1:5.5 and 1:8.0.[1]

Oxidation: Seal the reactor and heat the mixture to a temperature of 100-135°C under

stirring (e.g., 300 rpm). Maintain the internal pressure at 0.8-1.2 MPa for 4 to 10 hours to

complete the oxidation.[1]

Neutralization and Filtration: Cool the reactor to room temperature. Filter the resulting

mixture to separate the crude solid 3-methyl-4-nitrobenzoic acid from the liquid phase.[1]
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Salt Formation: Prepare a 10% sodium carbonate solution and heat it to 40°C. Add the crude

product to this solution to form the sodium salt of 3-methyl-4-nitrobenzoic acid, which

dissolves.[1]

Extraction: Heat the sodium salt solution to 70°C. Add xylene and stir for 30 minutes to

extract unreacted 2,4-dimethylnitrobenzene and other non-polar impurities. Allow the layers

to separate and collect the aqueous layer.[1]

Decolorization: Add activated carbon (120-200 mesh) to the aqueous solution and stir at

70°C to decolorize it. Filter to remove the activated carbon.[1]

Acid Precipitation: Heat the decolorized solution to 65°C. Slowly add 40% dilute nitric acid

until the pH of the solution reaches 2.0 ± 0.1. This will precipitate the purified 3-methyl-4-
nitrobenzoic acid as a white or light-yellow solid.[1]

Isolation and Drying: Filter the mixture to collect the product. Wash the solid with water to

remove any remaining acid and salts, then dry to a constant weight.[1]

Protocol 2: Synthesis via Nitration of m-Toluic Acid
This protocol describes the electrophilic nitration of m-toluic acid. While multiple isomers can be

formed, reaction conditions can be optimized to favor the desired product.[9]

Materials:

m-Toluic Acid

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Ice

Procedure:

Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly

adding concentrated nitric acid to concentrated sulfuric acid in a 1:1.5 to 1:3 v/v ratio. This
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process is highly exothermic and must be performed in an ice bath to maintain a low

temperature.

Dissolution of Starting Material: In a main reaction flask, dissolve m-toluic acid in

concentrated sulfuric acid. Stir the mixture in an ice bath until the temperature is stable

between 0 and 5°C.

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of m-toluic

acid. The rate of addition should be carefully controlled to keep the reaction temperature

below 10°C to prevent over-nitration and the formation of unwanted byproducts.

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath

for an additional 30-60 minutes.

Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with

constant stirring. This will cause the nitrated product to precipitate out of the solution.

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter

cake thoroughly with cold water until the washings are neutral to pH paper. The crude

product can be further purified by recrystallization from a suitable solvent, such as an

ethanol-water mixture.

Process Diagrams and Workflows
Synthesis Pathway: Oxidation of 2,4-
Dimethylnitrobenzene
The following diagram illustrates the chemical transformation from the starting material to the

final product via the nitric acid oxidation route.
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2,4-Dimethylnitrobenzene 3-Methyl-4-nitrobenzoic acidOxidation

Dilute HNO₃

100-135°C
0.8-1.2 MPa

Click to download full resolution via product page

Caption: Oxidation pathway of 2,4-Dimethylnitrobenzene.

General Experimental Workflow for Synthesis and
Purification
This workflow provides a logical overview of the steps involved from reaction setup to final

product characterization.
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Synthesis Phase

Work-up & Isolation

Purification & Analysis

1. Reaction Setup
(Reagents & Solvents)

2. Controlled Reaction
(Temp & Time Monitoring)

3. Quenching / Neutralization

4. Extraction / Filtration

5. Recrystallization / Chromatography

6. Drying

7. Characterization
(NMR, IR, MS, Purity)

Click to download full resolution via product page

Caption: General laboratory workflow for synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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